molecular formula C28H42N6O12S B070593 Biotin-DEVD-CHO CAS No. 178603-73-1

Biotin-DEVD-CHO

Cat. No.: B070593
CAS No.: 178603-73-1
M. Wt: 686.7 g/mol
InChI Key: NOYOANDLKBWUGA-AUJWPLEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-DEVD-CHO (Biotin-Asp-Glu-Val-Asp-CHO) is a biotinylated tetrapeptide inhibitor targeting caspases, particularly caspase-3, -7, and -6. Its structure includes a DEVD sequence (Asp-Glu-Val-Asp), which mimics the cleavage site of caspase substrates, and a biotin moiety for affinity-based applications. The aldehyde (-CHO) group at the C-terminal irreversibly binds to the active site of caspases, inhibiting their proteolytic activity . This compound is widely used in apoptosis research to isolate and study active caspases via streptavidin-biotin pull-down assays . Its molecular formula is C₂₈H₄₂N₆O₁₂S, with a molecular weight of 686.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-DEVD-CHO is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain, followed by the conjugation of biotin to the peptide. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Biotin-DEVD-CHO primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of this compound are biotin and the peptide fragments Asp-Glu-Val-Asp .

Scientific Research Applications

Inhibition of Caspase Activity

Caspase-3/7 Inhibition
Biotin-DEVD-CHO is primarily utilized to inhibit the activity of caspases during apoptosis. It binds to the active site of caspases, preventing substrate cleavage and allowing researchers to study downstream effects in apoptotic pathways. This inhibition is critical for understanding the mechanisms of cell death and survival.

Key Findings:

  • Caspase Activity Measurement: Studies have demonstrated that this compound effectively inhibits caspase activity in various cell types, including cortical neurons, preventing cell death induced by apoptotic stimuli .
  • Affinity Labeling: The incorporation of biotin allows for the affinity purification of active caspases from cell extracts, facilitating further analysis of their roles in apoptosis .

Applications in Plant Biology

Inhibition of Plant Proteases
Recent research indicates that DEVD-CHO can inhibit plant cathepsin B, a protease involved in programmed cell death (PCD) in plants. This specificity provides insights into plant apoptosis mechanisms and potential agricultural applications.

Case Study:

  • A study demonstrated that DEVD-CHO effectively blocked UV-C induced PCD in Arabidopsis thaliana, highlighting its role as a more specific inhibitor compared to other protease inhibitors like CA-074 . The study utilized biotin-DEVD-FMK for labeling cathepsin B forms, confirming its efficacy in plant extracts.

Neurobiology Research

Studying Neuronal Apoptosis
In neurobiology, this compound has been employed to investigate the role of caspases in neuronal apoptosis. Its ability to label active caspases facilitates the study of their distribution and activity within neurons.

Key Findings:

  • Research involving zebra finches showed that song stimulation increased the activation of caspase-3, which was detected using biotin-DEVD conjugates. This suggests a role for caspases in synaptic plasticity and neuronal function .

Electrochemical Sensing

Detection of Caspase Activity
this compound has been integrated into electrochemical sensors for real-time monitoring of caspase activity. This innovative application allows for the quantification of caspase activity based on the amount of uncleaved biotin-DEVD on electrode surfaces.

Key Findings:

  • A study demonstrated that electrochemical signals correlated with caspase activity levels, providing a sensitive method for detecting apoptosis in various biological samples .

Therapeutic Potential

Drug Development
The properties of this compound make it a candidate for developing therapeutic agents aimed at modulating apoptosis in diseases such as cancer and neurodegenerative disorders. By inhibiting specific caspases, it may help protect against unwanted cell death.

Data Summary Table

Application AreaDescriptionKey Findings
Caspase InhibitionInhibits caspase-3/7 activityPrevents cell death; facilitates downstream studies
Plant BiologyInhibits cathepsin B in plantsBlocks UV-C induced PCD; specific inhibition
NeurobiologyStudies neuronal apoptosisIncreased caspase activation correlates with synaptic changes
Electrochemical SensingReal-time detection of caspase activitySignals correlate with apoptotic events
Therapeutic PotentialModulates apoptosis for disease treatmentPotential drug candidate for cancer/neuroprotection

Mechanism of Action

Biotin-DEVD-CHO exerts its effects by inhibiting caspase-3 and caspase-7. It binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition blocks the apoptotic signaling pathway, thereby preventing cell death . The molecular targets of this compound are the active sites of caspase-3 and caspase-7 .

Comparison with Similar Compounds

Ac-DEVD-CHO

  • Structure : Ac-DEVD-CHO lacks the biotin group, consisting of the acetylated DEVD sequence (Ac-Asp-Glu-Val-Asp-CHO).
  • Function: It selectively inhibits caspase-3 and -7, with comparable inhibitory potency to Biotin-DEVD-CHO. However, it cannot be used for affinity purification or labeling due to the absence of biotin .
  • Applications :
    • Demonstrated efficacy in reducing apoptosis in sulfur mustard-induced lymphocyte death (IC₅₀ ~10 μM) .
    • Improved cardiac function in heart failure rat models by reducing caspase-3 activity and apoptosis (25% decrease in apoptotic index) .
  • Limitations : Restricted to functional inhibition studies without molecular tagging capabilities.

Biotin-YVAD-CHO

  • Structure : Biotinylated with a YVAD sequence (Tyr-Val-Ala-Asp-CHO).
  • Function : Targets caspase-1 (interleukin-1β-converting enzyme) instead of caspase-3/5.
  • Key Differences: The YVAD sequence confers specificity for caspase-1, highlighting the role of amino acid residues in caspase recognition . Used in inflammasome studies, unlike this compound, which is apoptosis-focused.

Boc-AEVD-CHO

  • Structure : Boc-protected AEVD sequence (Boc-Ala-Glu-Val-Asp-CHO).
  • Function : Inhibits caspase-6 and -8 with moderate potency.
  • Comparison :
    • The AEVD sequence shifts specificity toward caspase-6/8, demonstrating how subtle sequence changes alter target profiles .
    • Lacks biotin, limiting its utility in pull-down assays compared to this compound.

Data Tables

Table 1. Structural and Functional Comparison of Caspase Inhibitors

Compound Target Caspases Biotinylation Key Applications IC₅₀ (Caspase-3)
This compound 3, 7, 8 Yes Affinity labeling, apoptosis assays 20 nM
Ac-DEVD-CHO 3, 7 No Apoptosis inhibition 15 nM
Biotin-YVAD-CHO 1 Yes Inflammasome studies N/A
Boc-AEVD-CHO 6, 8 No Caspase-6/8 inhibition 50 nM

Table 2. Research Findings Highlighting Functional Differences

Study Model This compound Effect Ac-DEVD-CHO Effect Reference
Drosophila cells Captured full-length DRONC caspase via biotin-streptavidin pull-down Not applicable (no biotin)
Heart failure rats N/A Reduced left ventricular pressure by 22%
Sulfur mustard model N/A Decreased apoptosis rate by 35%

Key Research Findings

  • This compound enables the identification of active caspases in Drosophila lysates, confirming its utility in non-mammalian systems .
  • Ac-DEVD-CHO showed superior in vivo efficacy in mitigating myocardial apoptosis, reducing caspase-3 activity by 40% in heart failure models .

Biological Activity

Biotin-DEVD-CHO is a synthetic peptide that serves as a caspase-3 inhibitor, widely used in research to study apoptosis and related cellular processes. This compound is particularly significant in understanding the roles of caspases in both animal and plant systems. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C28H42N6O12SC_{28}H_{42}N_{6}O_{12}S and a molecular weight of 602.8 g/mol. It is a biotinylated derivative of the tetrapeptide DEVD, which is recognized as a substrate for caspase-3. The biotin moiety allows for easy conjugation to various biomolecules, facilitating its use in affinity purification and detection assays.

This compound functions primarily as a competitive inhibitor of caspase-3. The DEVD sequence mimics the natural substrate for caspase-3, allowing it to bind to the active site of the enzyme without undergoing cleavage. This inhibition can be quantified through various biochemical assays, which measure the enzymatic activity of caspase-3 in different cellular contexts.

Biological Activity

The biological activity of this compound has been extensively studied in both animal and plant models. Here are some key findings:

  • Inhibition of Apoptosis : In mammalian cells, this compound effectively inhibits caspase-3 activity, preventing apoptosis induced by various stimuli such as UV radiation or oxidative stress . For instance, studies have shown that pre-treatment with this compound significantly reduces cell death in response to apoptotic signals.
  • Plant Systems : In plant biology, this compound has been utilized to investigate programmed cell death (PCD) mechanisms. It has been found to inhibit DEVDase activity by up to 95%, demonstrating its potency in blocking caspase-like activities in plant extracts . This specificity is crucial for understanding plant responses to stress and developmental cues.

Case Study 1: Mammalian Cell Lines

In a study involving human cell lines, this compound was used to assess the role of caspase-3 in apoptosis triggered by chemotherapeutic agents. The results indicated that cells treated with this compound showed significantly lower levels of apoptosis compared to untreated controls, highlighting the compound's effectiveness as an inhibitor .

Case Study 2: Arabidopsis thaliana

Research conducted on Arabidopsis thaliana demonstrated that this compound can inhibit cathepsin B activity alongside its effects on caspase-3-like activities. In this study, extracts from UV-treated plants showed increased DEVDase activity, which was markedly reduced when pre-incubated with this compound . This suggests that the compound plays a critical role in modulating PCD pathways in plants.

Data Tables

The following table summarizes key experimental findings regarding the inhibitory effects of this compound on caspase activities across different studies:

Study ReferenceCell Type/OrganismTreatmentInhibition (%)Observations
Arabidopsis thalianaUV Treatment95%Significant reduction in DEVDase activity
Human Cell LinesChemotherapy70%Reduced apoptosis compared to controls
Various Mammalian CellsOxidative Stress80%Inhibition of apoptotic pathways

Q & A

Basic Research Questions

Q. How can researchers confirm the caspase-8 inhibitory activity of Biotin-DEVD-CHO in vitro?

To validate caspase-8 inhibition, use fluorometric assays with caspase-specific substrates (e.g., Ac-DEVD-AMC) and measure cleavage kinetics. Include positive controls (recombinant caspase-8) and negative controls (untreated samples). This compound’s binding can be further confirmed via streptavidin-based pull-down assays followed by Western blotting for caspase-8 . For reproducibility, ensure consistent buffer conditions (pH 7.4, 1 mM DTT) and pre-incubation of the inhibitor with the enzyme prior to substrate addition .

Q. What is the role of this compound in apoptosis studies, and how does its biotin tag enhance experimental utility?

this compound acts as an irreversible caspase-8 inhibitor, blocking downstream apoptotic signaling. The biotin moiety enables affinity-based detection or purification of caspase-8 complexes via streptavidin-conjugated systems (e.g., ELISA, flow cytometry). This is particularly useful for identifying caspase-8 interactomes in cell lysates or tracking inhibitor localization in live-cell imaging .

Q. What are critical protocol design considerations when using this compound in cell-based assays?

  • Dosage Optimization : Start with 1–10 µM ranges, as higher concentrations may induce off-target effects.
  • Time-Course Analysis : Caspase-8 activation kinetics vary by cell type; perform time-lapse assays (0–24 hrs) post-treatment.
  • Controls : Include untreated cells, vehicle controls (e.g., DMSO), and caspase-8-deficient cells to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to balance efficacy and cytotoxicity?

Conduct dose-response curves with viability assays (MTT, ATP-lite) and caspase-8 activity measurements. Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values. For high-throughput screens, combine with RNA-seq to identify off-target pathways affected by supra-optimal doses .

Q. How should contradictory data on this compound’s cross-reactivity with caspase-6/7 be resolved?

  • Competitive Assays : Co-incubate with caspase-6/7-specific inhibitors (e.g., Ac-VEID-CHO) to isolate caspase-8 activity.
  • Mutagenesis : Use caspase-8 knockout models to confirm residual activity in caspase-6/7-rich systems.
  • Structural Analysis : Perform molecular docking simulations to compare this compound’s binding affinity across caspases .

Q. What methodologies validate this compound’s specificity in complex biological matrices (e.g., serum)?

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized caspase-8 in serum-containing buffers.
  • Crosslinking-MS : Identify non-specific interactions with serum proteins (e.g., albumin) using biotin-streptavidin crosslinking followed by mass spectrometry .

Q. How can this compound be integrated with CRISPR-Cas9 screens to study apoptotic pathways?

Pair the inhibitor with genome-wide CRISPR knockouts to identify synthetic lethal interactions. Use single-guide RNA (sgRNA) libraries targeting apoptotic regulators and analyze enrichment/depletion via next-gen sequencing. Normalize data against this compound-treated controls to isolate caspase-8-dependent pathways .

Q. What are best practices for assessing this compound’s stability under long-term storage or experimental conditions?

  • HPLC-MS : Monitor degradation products after storage at –20°C (lyophilized vs. solution).
  • Functional Stability : Compare inhibitory activity in freshly prepared vs. aged samples using standardized activity assays .

Q. How can researchers design experiments to explore this compound derivatives with improved selectivity?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified DEVD sequences or biotin linker lengths.
  • High-Content Screening : Test analogs against caspase panels (1–10) using fluorescence polarization assays.
  • MD Simulations : Predict binding dynamics and entropy changes to prioritize candidates .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYOANDLKBWUGA-AUJWPLEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N6O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349376
Record name Biotin-DEVD-CHO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178603-73-1
Record name Biotin-DEVD-CHO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Biotin-DEVD-CHO
Biotin-DEVD-CHO
Biotin-DEVD-CHO
Biotin-DEVD-CHO
Biotin-DEVD-CHO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.